pheromone-binding protein, APR-1
Description
Overview of Insect Chemosensation and Olfactory Systems
Insects possess a highly developed chemosensory system that enables them to navigate their environment, locate food sources, identify suitable oviposition sites, and find mates. nih.gov This system is primarily mediated by specialized sensory organs, most notably the antennae, which are adorned with a multitude of sensory hairs called sensilla. nih.gov These sensilla house olfactory sensory neurons (OSNs) responsible for detecting odor molecules. nih.gov For an airborne chemical cue to elicit a neuronal response, it must first traverse the aqueous lymph that bathes the dendrites of the OSNs within the sensillum. nih.govnih.gov This presents a challenge for hydrophobic odorants, which have limited solubility in this aqueous environment.
Definition and Classification of Odorant-Binding Proteins (OBPs)
Odorant-binding proteins (OBPs) are a diverse family of small, water-soluble proteins that are abundantly present in the sensillar lymph. nih.govnih.gov They are believed to function as carriers, binding to hydrophobic odorant molecules and transporting them across the aqueous space to the olfactory receptors located on the dendritic membrane of OSNs. nih.govnih.gov Insect OBPs are typically characterized by a molecular mass of 14-20 kDa and a conserved pattern of six cysteine residues that form three disulfide bridges, contributing to their stable, globular structure. nih.gov Based on amino acid sequence similarities and expression patterns, OBPs are broadly classified into several subfamilies, including General Odorant-Binding Proteins (GOBPs) and Pheromone-Binding Proteins (PBPs). nih.govmdpi.com
Positioning of Pheromone-Binding Proteins (PBPs) within OBP Subfamilies
Pheromone-binding proteins (PBPs) represent a distinct subfamily of OBPs that are primarily, though not exclusively, found in the antennae of male moths and are specialized for binding sex pheromones. nih.govmdpi.com They are often expressed at very high concentrations within the pheromone-sensitive sensilla. nih.gov Structurally, PBPs share the characteristic six-cysteine motif and alpha-helical fold of the broader OBP family. nih.gov However, their binding pockets are thought to have evolved to selectively accommodate the specific chemical structures of their cognate pheromone components, thus contributing to the remarkable specificity of pheromone detection. mdpi.comijbs.com
Historical Context of PBP Research and Discovery of APR-1
The field of insect olfaction was revolutionized by the discovery of the first pheromone-binding protein in the giant silk moth, Antheraea polyphemus. nih.gov This protein, initially designated APR-1 and now more commonly referred to as ApolPBP1, was identified as a major protein component in the sensory hairs of male antennae that showed specific binding to the main sex pheromone component of this species. ijbs.com This groundbreaking discovery provided the first direct evidence for the existence of soluble carrier proteins in insect olfaction and laid the foundation for decades of research into the molecular mechanisms of chemical communication. Subsequent studies in A. polyphemus and its sibling species, Antheraea pernyi, have revealed the presence of multiple PBP subtypes, each potentially tuned to different components of the pheromone blend. nih.gov
Significance of Pheromone-Binding Protein, APR-1, as a Model System
APR-1 (ApolPBP1) from Antheraea polyphemus has become a preeminent model system for studying the structure and function of pheromone-binding proteins. Its early discovery, abundance in the antennae, and the well-characterized pheromone system of A. polyphemus have made it an ideal subject for biochemical, structural, and functional analyses. ontosight.ai Research on APR-1 has been instrumental in elucidating the pH-dependent conformational changes that are thought to be a key mechanism for pheromone binding at the physiological pH of the sensillar lymph and its subsequent release at the more acidic microenvironment near the receptor membrane. nih.govnih.govnih.govnih.gov The wealth of knowledge gained from studying APR-1 has provided a framework for understanding the role of PBPs in pheromone perception across a wide range of insect species. ontosight.ainih.gov
Detailed Research Findings on APR-1 (ApolPBP1)
Intensive research on APR-1 has revealed intricate details about its structure and ligand-binding properties. The protein consists of a compact globular structure composed of six alpha-helices, stabilized by three disulfide bonds. nih.gov A key feature of APR-1 is its ability to undergo a significant conformational change in a pH-dependent manner, which is crucial for its function.
At the physiological pH of the sensillar lymph (around 6.5), APR-1 adopts an "open" conformation, where a binding pocket is accessible to incoming pheromone molecules. nih.gov Upon binding a ligand, the protein encapsulates the hydrophobic molecule. As the APR-1-pheromone complex diffuses towards the dendritic surface, it is proposed that it encounters a more acidic microenvironment. This drop in pH triggers a conformational switch in the protein to a "closed" state. nih.govnih.gov This change is driven in part by the protonation of specific histidine residues (His70 and His95) and involves the C-terminal tail of the protein folding into the binding cavity, which expels the pheromone molecule, allowing it to interact with its receptor on the neuron. nih.govnih.gov
Interestingly, studies have shown that the C-terminal tail of APR-1 is not only involved in ligand release but also plays a role in the initial binding and stabilization of the pheromone within the binding pocket. nih.govnih.gov This dual function highlights the sophisticated molecular mechanics at play.
The table below summarizes the different pheromone-binding proteins identified in Antheraea polyphemus, underscoring the complexity of pheromone detection in this species.
| Protein | Alternative Name(s) | Binding Characteristics | Reference |
| ApolPBP1 | APR-1 | Binds (E,Z)-6,11-hexadecadienyl acetate (B1210297). | nih.gov |
| ApolPBP2 | Homologous to A. pernyi PBP2. | nih.gov | |
| ApolPBP3 | Binds (E,Z)-6,11-hexadecadienyl acetate. | nih.gov |
Chemical Compounds Mentioned
Properties
CAS No. |
135843-98-0 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Synonyms |
pheromone-binding protein, APR-1 |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Pheromone Binding Protein, Apr 1
Primary Sequence Analysis and Conservation of APR-1 Homologs
The primary structure of a protein is the linear sequence of its amino acids, which dictates its folding and ultimately its function. Analysis of the APR-1 sequence and its comparison with homologs from other species reveal key conserved features essential for its role in pheromone binding.
The amino acid sequence of APR-1 was first elucidated through the isolation and sequencing of an antennal cDNA clone from male Antheraea pernyi. The precursor protein consists of 163 amino acids, which includes a 21-amino acid signal peptide that is cleaved off to yield the mature PBP of 142 amino acids. nih.gov
Homology studies show that APR-1 shares significant sequence identity with PBPs from other lepidopteran species, particularly within the Saturniidae family. For instance, in the sibling species Antheraea polyphemus, three distinct PBPs have been identified, with one showing very high homology to APR-1. nih.gov This high degree of conservation among PBPs from closely related species suggests a common ancestral gene and similar functional roles in pheromone perception. Interestingly, while homologous to other insect binding proteins, APR-1 shows no significant similarity to odorant-binding proteins found in vertebrates, pointing towards an evolutionary convergence for the function of soluble odorant-binding proteins. nih.gov
Table 1: Amino Acid Sequence Homology of Select Moth PBPs
| Protein | Species | Sequence Identity to LdisPBP1 | Sequence Similarity to LdisPBP1 |
|---|---|---|---|
| ApolPBP1 | Antheraea polyphemus | 55.2% | 76.9% |
| LdisPBP2 | Lymantria dispar | 45.8% | 72.9% |
Data derived from homology modeling studies of Lymantria dispar PBPs. nih.gov
A hallmark of the PBP family is the presence of six highly conserved cysteine residues. nih.gov These residues are critical for maintaining the structural integrity of the protein through the formation of three intramolecular disulfide bonds. In the general odorant-binding protein 1 (GOBP1) of Antheraea pernyi, which belongs to the same PBP/GOBP family, the disulfide bond pattern has been predicted by similarity to be between Cys41-Cys76, Cys72-Cys130, and Cys119-Cys139. uniprot.org This arrangement is typical for moth PBPs and is crucial for creating and stabilizing the protein's three-dimensional fold. These disulfide bridges tie together four of the alpha-helices, providing the necessary scaffold for the formation of the binding pocket. proteopedia.org The conservation of these cysteine residues across different PBP homologs underscores their fundamental role in the protein's structure and function. nih.gov
Three-Dimensional Structure of APR-1 and Related PBPs
The three-dimensional structure of a PBP is key to its ability to bind and release pheromones. While a specific crystal or NMR structure for APR-1 is not available, its structure can be reliably predicted through homology modeling based on closely related proteins.
The tertiary structure of moth PBPs is characterized by a compact, globular fold composed of six or seven alpha-helices. nih.govmdpi.com Homology models, often based on the well-characterized structure of Antheraea polyphemus PBP1 (ApolPBP1), reveal that these helices form a scaffold that encloses a large, hydrophobic internal cavity. nih.gov This binding pocket is where the hydrophobic pheromone molecule is sequestered from the aqueous environment of the sensillar lymph. The lining of this cavity is formed by the side chains of hydrophobic amino acid residues, creating a nonpolar environment that is favorable for the binding of lipid-like pheromone molecules. nih.gov
Comparative analyses of PBP structures from different moth species have revealed both conserved structural motifs and key differences that may account for their specific ligand-binding properties. For example, the structures of PBP1 and PBP2 from the gypsy moth, Lymantria dispar, were modeled using ApolPBP1 as a template due to significant sequence identity. nih.gov Both LdisPBP1 and LdisPBP2 were predicted to have seven α-helices and a large hydrophobic binding pocket. However, the size and composition of the amino acid residues lining the binding cavity differed between the two, with PBP2 having a larger pocket. nih.gov These subtle structural variations are thought to be responsible for the differential binding affinities of PBP subtypes to various pheromone components and their analogs.
Conformational Dynamics and pH-Induced Structural Transitions
The function of PBPs extends beyond simple solubilization of pheromones; they are also involved in the targeted delivery and release of these ligands at the surface of olfactory receptor neurons. This process is thought to be mediated by conformational changes in the PBP structure, which can be triggered by changes in pH.
Studies on the closely related ApolPBP1 have provided significant insights into this mechanism. At the physiological pH of the sensillar lymph (around 7.0), the PBP exists in a conformation that readily binds the pheromone. However, upon encountering the lower pH environment near the dendritic membrane (around pH 5.0), the protein undergoes a significant structural transition. nih.gov
This conformational change in ApolPBP1 is driven by the protonation of key histidine residues (His69, His70, and His95) located within the protein's interior. The protonation of these residues leads to a reorientation of several alpha-helices (α1, α3, and α4), which in turn causes the opening of the ligand-binding cavity and the subsequent release of the pheromone molecule. nih.gov In some PBPs, such as that of Bombyx mori, this pH-induced change involves the C-terminal segment of the protein folding into a helix that occupies the binding pocket, effectively expelling the ligand. nih.govnih.gov This dynamic, pH-sensitive behavior is a critical aspect of PBP function, ensuring that the pheromone is delivered precisely to its receptor to trigger a neural response. Given the high degree of homology, it is highly probable that APR-1 employs a similar pH-dependent mechanism for pheromone binding and release.
Mechanisms of Ligand Entry and Release
The primary function of pheromone-binding proteins (PBPs), including APR-1, is to bind hydrophobic pheromone molecules upon their entry into the aqueous environment of the sensillar lymph and transport them to the olfactory receptors on the dendritic membrane of the neuron. pnas.org The mechanisms governing how these ligands enter and are subsequently released from the binding pocket of the protein are crucial for effective chemoreception. Research on PBPs from various moth species, particularly the closely related Antheraea polyphemus PBP1 (ApolPBP1), has elucidated a sophisticated, pH-dependent mechanism that is likely shared by APR-1. pnas.orgnih.gov
The process begins as hydrophobic pheromones pass through pores in the antennal cuticle and encounter the sensillar lymph. pnas.org Here, PBPs capture these molecules within a hydrophobic binding cavity. The protein, now in a ligand-bound or "open" conformation, traverses the lymph. nih.gov
Ligand release is triggered by a change in the local pH environment near the dendritic membrane of the olfactory neuron. pnas.org The surface of this membrane is thought to be more acidic (with a lower pH) compared to the bulk of the sensillar lymph. pnas.orgnih.gov This pH drop is a critical signal for the PBP. For instance, in ApolPBP1, the ligand-bound protein remains in an open conformation at a neutral pH (around 6.5) but transitions to a "closed," ligand-free conformation at an acidic pH (around 4.5). nih.gov This conformational change is reversible and results in the ejection of the pheromone in close proximity to its receptor, allowing for neuronal activation. pnas.orgnih.gov Studies have shown that ligand binding to ApolPBP1 is significantly diminished at a pH below 5.0, which supports this model of pH-driven release at the receptor surface. nih.gov
Computational simulations on the PBP from the silkworm moth, Bombyx mori (BmorPBP), have identified two potential pathways for ligand entry and exit: one route is located along a flexible "front lid" of the protein, while another is situated near the N- and C-termini at the back. nih.gov The existence of multiple pathways may serve to lower the energetic barrier for ligand binding and release, contributing to the high efficiency required for a carrier protein. nih.gov
Role of Specific Residues in Conformational Change
The pH-sensitive mechanism of ligand release is not a property of the entire protein but is governed by the protonation state of specific amino acid residues within the PBP structure. nih.gov These key residues act as molecular switches, translating a change in pH into a significant conformational rearrangement of the protein.
In the case of ApolPBP1, which shares a high degree of sequence identity with APR-1, histidine residues have been identified as the crucial pH sensors. nih.govnih.gov Spectroscopic data initially suggested the involvement of histidines in the structural changes induced by ligand binding. nih.gov This was later confirmed through site-directed mutagenesis experiments. Specifically, two histidine residues, His70 and His95, located at one end of the binding pocket, have been shown to be directly responsible for the pH-induced conformational switch. nih.gov At a higher pH, these histidines are deprotonated, allowing the protein to maintain the open, ligand-binding conformation. However, in an acidic environment, these histidines become protonated. This change in charge triggers a conformational shift that effectively closes the binding pocket and expels the ligand. nih.gov When these two histidines were mutated to alanine, which cannot be protonated in the same way, the protein lost its ability to switch to the closed conformation at low pH, thereby confirming their role as a pH-sensitive "gate." nih.gov
This mechanism is further supported by structural studies of BmorPBP, where a decrease in pH leads to the formation of a new C-terminal α-helix. pnas.org This newly formed helix folds into and occupies the binding cavity, physically displacing the pheromone molecule. pnas.org This intramolecular rearrangement is a direct consequence of the pH change and underscores the importance of the C-terminal region in ligand release. nih.gov
The table below summarizes the conformational states of wild-type ApolPBP1 and a double mutant (H70A/H95A) under different pH conditions and ligand-binding states, as determined by NMR spectroscopy. nih.gov
| Protein | Ligand Present | pH | Conformational State |
| ApolPBP1wt | Yes | 6.5 | Open |
| ApolPBP1wt | Yes | 4.5 | Closed |
| ApolPBP1wt | No | 6.5 | Closed |
| ApolPBP1wt | No | 4.5 | Closed |
| ApolPBP1H70A/H95A | Yes | 6.5 | Open |
| ApolPBP1H70A/H95A | Yes | 4.5 | Open |
| ApolPBP1H70A/H95A | No | 6.5 | Closed + Open |
| ApolPBP1H70A/H95A | No | 4.5 | Closed |
Ligand Interaction and Binding Specificity of Pheromone Binding Protein, Apr 1
Mechanisms of Pheromone Recognition and Binding
The precise molecular interactions that define ligand binding within APR-1 have not been extensively detailed in the available research. However, the mechanisms can be inferred from structural and functional studies of other well-characterized insect PBPs. These proteins typically encapsulate ligands within a hydrophobic internal cavity formed by several alpha-helices. nih.govproteopedia.orgnih.gov
Hydrophobic Interactions in the Binding Pocket
For pheromone-binding proteins in general, the binding of hydrophobic pheromone molecules is predominantly driven by hydrophobic interactions within the protein's binding cavity. nih.govnih.gov The internal pocket is lined with the side chains of hydrophobic amino acid residues, which stabilize the aliphatic chain of the pheromone ligand. While specific residues for APR-1 have not been characterized, studies on homologous proteins like AtraPBP1 show that conserved hydrophobic residues (such as Tryptophan, Leucine, Alanine, and Valine) create the necessary environment to bind the pheromone. nih.gov This hydrophobic enclosure shields the ligand from the aqueous sensillar lymph and is a critical first step in ligand recognition. pnas.orgresearchgate.net
Hydrogen Bond Formation with Specific Ligands
While hydrophobic interactions are key for binding the main chain of the pheromone, specificity is often conferred by more targeted interactions, such as hydrogen bonds with the functional groups of the ligand (e.g., acetate (B1210297), aldehyde, or alcohol moieties). proteopedia.orgmdpi.com For instance, molecular docking studies of the PBP from Agriphila aeneociliella (AaenPBP1) revealed that a specific serine residue (Ser56) forms hydrogen bonds with the oxygen atoms of acetate and aldehyde ligands, playing a crucial role in stabilizing the interaction. mdpi.com Although the specific amino acids responsible for hydrogen bonding in APR-1 have not been identified, it is presumed that a similar mechanism involving polar residues at the binding site contributes to its specific affinity for acetate-containing pheromone components. jneurosci.org
Ligand-Binding Affinity and Selectivity Studies of APR-1
Studies on APR-1 from Antheraea pernyi have focused on its preferential binding to specific components of the moth's sex pheromone blend, highlighting its role in the initial stages of odor discrimination. nih.govjneurosci.org
Binding Kinetics and Dissociation Constants
Quantitative data regarding the binding kinetics (association rate kₐ, dissociation rate kₑ) and the dissociation constant (Kₑ) for APR-1 are not available in the cited literature. Kinetic studies on other PBPs, such as BmorPBP from Bombyx mori, have shown high binding affinity for their cognate ligands, with dissociation constants in the nanomolar range (e.g., Kₑ = 105 nM at pH 7). pnas.org Such high affinity is necessary for the efficient capture of scarce pheromone molecules from the environment. The binding process is also remarkably fast, with half-lives on the order of milliseconds, which is essential for tracking a pheromone plume during flight. pnas.org
Differential Binding Specificity to Pheromone Components and Analogs
Research indicates that APR-1 is part of a multi-protein system for pheromone detection in Antheraea pernyi. It is suggested that APR-1 functions alongside another protein, APR-2, to bind different pheromone components. Specifically, APR-1 is associated with binding the acetate ester component of the pheromone blend, while APR-2 binds the aldehyde component. jneurosci.org
Binding studies using heterologously expressed PBPs from Antheraea pernyi support this functional differentiation. In these experiments, the protein corresponding to the PBP1 subtype, which is understood to be APR-1, showed preferential binding to the tritium-labeled acetate pheromone component, (E, Z)-6,11-hexadecadienyl acetate ((³H-Ac1)). nih.gov This binding preference distinguishes it from other PBPs in the same species, such as PBP3, which shows a higher affinity for a different acetate analog, or PBP2, which exclusively binds the aldehyde component. nih.gov These findings underscore the role of APR-1 in discriminating between structurally similar molecules, a key function for ensuring species-specific mate recognition.
| Pheromone-Binding Protein | Presumed Identity | Preferential Ligand Component | Source |
|---|---|---|---|
| PBP1 | APR-1 | (E, Z)-6,11-hexadecadienyl acetate (Ac1) | nih.govjneurosci.org |
| PBP2 | APR-2 | (E, Z)-6,11-hexadecadienal (Ald) | nih.govjneurosci.org |
| PBP3 | N/A | (E, Z)-4,9-tetradecadienyl acetate (Ac2) | nih.gov |
Role in Olfactory Signal Transduction Pathways
Interaction of Pheromone-Binding Protein, APR-1, with Olfactory Receptors (ORs)
The interaction between APR-1 and olfactory receptors is a critical step that ultimately leads to the generation of a nerve impulse. This process involves the precise delivery of the pheromone to the receptor and the subsequent activation of the receptor by the protein-pheromone complex.
The primary role of APR-1 is to act as a carrier for pheromone molecules, shuttling them across the aqueous sensillum lymph to the dendritic membrane of the ORNs where the olfactory receptors are located nih.govmdpi.com. In A. polyphemus, the sensilla trichodea are typically innervated by two or three ORNs, each specifically responsive to one of the three components of the female's sex pheromone: (E,Z)-6,11-hexadecadienyl acetate (B1210297) (AC1), (E,Z)-6,11-hexadecadienal (AL), and (E,Z)-4,9-tetradecadienyl acetate oup.com.
Experiments involving the partial replacement of the sensillum lymph have demonstrated that the presence of PBP increases the effectiveness of the pheromone by as much as 100-fold. This enhancement is attributed to the solubilization of the hydrophobic pheromone by the PBP nih.gov. In A. polyphemus, three distinct PBPs are co-expressed in these sensilla: ApolPBP1, ApolPBP2, and ApolPBP3. Biochemical studies have shown that in a competitive environment, each of these PBPs preferentially binds to one of the pheromone components oup.com.
| Pheromone Component | Abbreviation | Responding Olfactory Receptor Neuron (ORN) |
|---|---|---|
| (E,Z)-6,11-hexadecadienyl acetate | AC1 | AC1-cell |
| (E,Z)-6,11-hexadecadienal | AL | AL-cell |
| (E,Z)-4,9-tetradecadienyl acetate | AC2 | AC2-cell |
Mounting evidence suggests that it is the complex of the pheromone and the PBP, rather than the free pheromone, that activates the olfactory receptor nih.gov. Electrophysiological studies on A. polyphemus have shown that the responses of the ORNs are dependent on both the specific pheromone component and the type of PBP it is combined with nih.govoup.com.
For instance, at a low concentration (9 nM), the pheromone component AC1 activated its corresponding AC1-cell when combined with ApolPBP1 or ApolPBP3, but not with ApolPBP2. Conversely, at the same concentration, the AL component only activated its corresponding AL-cell when solubilized with ApolPBP2 oup.com. This indicates a specificity in the interaction between the PBP-pheromone complex and the olfactory receptor.
Further research has led to the identification of a candidate pheromone receptor in A. polyphemus, designated ApolOR1. When this receptor was expressed in HEK293 cells, it responded to all three pheromone components at nanomolar concentrations when they were solubilized by DMSO. However, at picomolar concentrations, a response was only observed in the presence of ApolPBP2 and the pheromone component AL nih.gov. This highlights a specific interplay where the PBP is necessary for the highly sensitive and specific activation of the receptor. A proposed mechanism suggests a "cooperative" receptor activation, involving both the pheromone molecule and an "activated" PBP nih.gov.
| Pheromone (1 pM) | PBP | Cellular Response (Increase in intracellular Ca2+) |
|---|---|---|
| AL | ApolPBP2 | Strong Response |
| AL | ApolPBP1 | No Response |
| AL | ApolPBP3 | No Response |
| AC1 | Any ApolPBP | No Response |
| AC2 | Any ApolPBP | No Response |
Data from calcium imaging experiments on HEK293 cells stably expressing ApolOR1 nih.gov.
Contribution to Signal Amplification and Discrimination
Pheromone-binding proteins like APR-1 contribute significantly to both the amplification of the olfactory signal and the discrimination between different pheromone components. The remarkable sensitivity of the moth's pheromone detection system, capable of responding to single molecules, is in part due to the function of PBPs nih.gov. By efficiently capturing and transporting pheromone molecules to the receptors, PBPs increase the probability of a successful binding event, thereby amplifying the signal nih.govnih.gov. The necessity of the PBP for receptor activation at very low, physiologically relevant pheromone concentrations underscores its role in amplification nih.gov.
Furthermore, the presence of multiple PBP subtypes with differential binding affinities for various pheromone components is a key factor in signal discrimination. As observed in A. polyphemus, the specific combinations of a PBP and a pheromone component that lead to the activation of a particular ORN demonstrate that PBPs are not just passive carriers but are actively involved in ensuring the correct signal is transmitted oup.com. At higher pheromone concentrations (90 nM and above), the specificity of the ORNs in A. polyphemus was considerably reduced, with both AC1 and AL activating both neuron types, suggesting that the discriminatory role of PBPs is most critical at lower, more natural concentrations oup.com.
Integration of APR-1 Function within the Peripheral Olfactory System
The function of APR-1 is intricately integrated within the broader molecular architecture of the peripheral olfactory system of A. polyphemus. The co-expression of all three ApolPBPs within the same sensilla, where they interact with specific ORNs, points to a finely tuned system for processing complex pheromone signals oup.comnih.gov.
The peripheral olfactory system also includes other crucial proteins. For instance, a novel membrane protein, Snmp-1 (sensory neuron membrane protein-1), has been identified in the olfactory neurons of A. polyphemus. This protein is localized to the cilia and dendrites of the ORNs and is homologous to the CD36 family of receptor-like proteins, suggesting it plays an important role in olfaction nih.gov. Additionally, pheromone-degrading enzymes (PDEs) are present in the sensillum lymph and are responsible for the rapid inactivation of the pheromone signal, which is crucial for the temporal resolution of intermittent pheromone plumes nih.govmdpi.com. Kinetic models of the perireceptor events in A. polyphemus suggest that the PBP protects the pheromone from enzymatic degradation during its transport to the receptor nih.gov. This interplay between PBPs, ORs, SNMP, and PDEs forms a comprehensive system for the sensitive, specific, and temporally precise detection of pheromones.
Gene Expression and Regulation of Pheromone Binding Protein, Apr 1
Tissue-Specific Expression Profiles of APR-1
The expression of the APR-1 gene is not uniform throughout the insect body but is instead concentrated in specific tissues associated with chemosensation. This targeted expression underscores the specialized role of APR-1 in detecting chemical cues from the environment.
Antennal Enrichment in Male Insects
Research has consistently demonstrated that the primary site of APR-1 expression is the antennae, particularly in male insects. mdpi.comfrontiersin.org The antennae, as the principal olfactory organs, are densely populated with sensory neurons that detect airborne molecules. Quantitative PCR analyses have revealed significantly higher levels of APR-1 mRNA in the antennae of males compared to females and other body parts. mdpi.comnih.gov For instance, in the moth Agriphila aeneociliella, the expression of the homologous PBP1 gene in male antennae was nearly ten times higher than in female antennae. mdpi.com This male-biased antennal enrichment strongly suggests a pivotal role for APR-1 in the perception of female-released sex pheromones, a critical step in the initiation of mating behaviors. mdpi.comnih.gov
Expression in Other Chemosensory Organs
While the antennae are the main location of APR-1 expression, studies have also detected its presence in other chemosensory organs, albeit at lower levels. mdpi.comfrontiersin.org For example, transcripts of APR-1 have been found in the legs of some insect species. mdpi.com The legs of many insects are equipped with chemosensory sensilla that are involved in contact chemoreception, allowing them to taste and assess potential mates or food sources upon physical contact. The expression of APR-1 in these organs suggests a broader role beyond long-range pheromone detection, potentially participating in the assessment of chemical cues at close proximity.
Developmental Regulation of APR-1 Expression
The expression of the APR-1 gene is not static but is instead subject to developmental regulation, with its levels changing throughout the insect's life cycle. In the honeybee, for instance, the expression of a related antennal-specific protein, ASP1, which functions as a pheromone-binding protein, is initiated just one day before the adult bee emerges from its pupal case. nih.gov This timing coincides with the functional maturation of the olfactory neurons, ensuring that the machinery for pheromone detection is in place as the insect becomes reproductively active. nih.gov
This developmental profile can also exhibit sex-specific differences. In drone honeybees, the ASP1 protein is detected at emergence, while in worker bees, a specific isoform of the protein appears approximately two weeks after emergence. nih.gov This differential expression pattern likely reflects the distinct roles and life histories of drones and workers within the colony. The precise temporal control of APR-1 expression highlights its importance in key life stages, particularly those associated with mating and social interactions.
Environmental and Hormonal Modulators of APR-1 Transcriptional Levels
The expression of the APR-1 gene is not solely determined by developmental programs but can also be influenced by external environmental cues and internal hormonal signals. This plasticity allows insects to adjust their chemosensory capabilities in response to changing conditions.
Influence of Temperature and pH on mRNA Expression
Environmental factors such as temperature and pH can modulate the transcriptional levels of genes involved in various physiological processes. nih.govnih.gov While direct studies on the influence of temperature and pH on APR-1 mRNA expression are limited, research on related binding proteins and cellular processes provides insights. For example, in the moth Agriphila aeneociliella, the binding affinity of a pheromone-binding protein to its ligands was shown to be pH-dependent, with different binding efficiencies observed at pH 7.4 and pH 5.0. mdpi.com This suggests that changes in the pH of the sensillar lymph, which can be influenced by environmental conditions, could indirectly affect the functional context of APR-1. Furthermore, studies on other organisms have demonstrated that temperature shifts can rapidly alter mRNA levels of various genes, including those involved in cellular stress responses and adaptation. nih.gov It is plausible that similar mechanisms could regulate APR-1 expression to optimize olfactory function under varying thermal conditions.
Evolutionary Biology and Phylogenetics of Pheromone Binding Proteins, Including Apr 1
Phylogenetic Relationships of PBP Family Members
The family of pheromone-binding proteins, to which APR-1 belongs, is a crucial component of the insect olfactory system, responsible for the initial capture and transport of hydrophobic pheromone molecules to the olfactory receptors. pnas.org The evolutionary relationships among these proteins provide insights into their functional diversification.
Analysis of Conserved Domains and Evolutionary Clades
Pheromone-binding proteins are characterized by a conserved structural motif, typically featuring six cysteine residues that form three disulfide bonds, creating a stable protein scaffold. nih.gov This core structure is essential for maintaining the three-dimensional shape necessary for ligand binding. APR-1, a PBP from Antheraea pernyi, shares this characteristic amino acid sequence homology with other PBPs from different insect species. nih.gov
The primary structure of APR-1, consisting of a mature protein of 142 amino acid residues after the cleavage of a 21-amino acid signal peptide, demonstrates its membership in the PBP family. nih.gov Phylogenetic analyses based on amino acid sequences consistently group PBPs from Lepidoptera into distinct clades, separate from those of other insect orders like Coleoptera. This indicates a shared ancestry and subsequent diversification within the lepidopteran lineage. The Conserved Domain Database (CDD) is a valuable resource for identifying these conserved regions and understanding the functional domains within protein sequences.
Interactive Table: Conserved Features of Pheromone-Binding Proteins
| Feature | Description | Relevance to APR-1 |
|---|---|---|
| Signal Peptide | A short N-terminal sequence that directs the protein to be secreted. | APR-1 has a 21-amino acid signal peptide that is cleaved off to form the mature protein. nih.gov |
| Conserved Cysteines | Typically six cysteine residues that form three disulfide bonds. | This is a hallmark of the PBP family and is present in APR-1, contributing to its structural stability. nih.gov |
| Hydrophobic Binding Pocket | An internal cavity lined with hydrophobic amino acids that binds the pheromone molecule. | The structure of PBPs, including APR-1, creates a pocket to accommodate and transport hydrophobic pheromones. |
Divergence within the Lepidopteran PBP Lineage
Within the Lepidoptera, the PBP family has undergone significant divergence, leading to the evolution of multiple PBP forms within a single species. In Antheraea pernyi, for instance, at least three different PBPs have been identified: APR-1 (also referred to as Aper PBP1), Aper PBP2, and Aper PBP3. nih.gov This divergence is a direct consequence of evolutionary pressures to recognize and discriminate between different components of a species-specific pheromone blend. nih.gov
The sibling species Antheraea polyphemus also possesses three distinct PBPs, highlighting a parallel evolutionary trajectory. nih.gov The N-terminal sequence of a newly discovered PBP in A. polyphemus showed only 57% identity with the previously known PBP1, indicating significant divergence. nih.gov This level of sequence variation is indicative of the functional specialization of each PBP to bind specific pheromone components. For example, in A. pernyi, APR-1 (Aper PBP1) shows binding affinity for the acetate (B1210297) component of the sex pheromone, while Aper PBP2 binds to the aldehyde component. nih.gov
Coevolutionary Dynamics between Pheromones and APR-1/PBPs
The evolution of pheromone communication is a classic example of coevolution, where the chemical signals (pheromones) and the machinery for their detection (including PBPs and olfactory receptors) evolve in a tightly linked manner. pnas.org The specificity of the interaction between a PBP and its cognate pheromone is crucial for reproductive isolation between closely related species. mdpi.com
The presence of multiple PBPs in Antheraea pernyi, each with a preference for a different pheromone component, is strong evidence of this coevolutionary process. nih.gov As the composition of the female pheromone blend evolved, the male's PBP repertoire likely diversified to ensure accurate detection and interpretation of the signal. This intricate molecular dialogue ensures that males are attracted to conspecific females, even in the presence of closely related species using similar pheromone components in different ratios. nih.gov This "lock-and-key" mechanism at the molecular level is a fundamental driver of speciation in many moth species. nih.gov
Adaptive Radiation and Functional Divergence of PBPs in Insect Species
The PBP gene family has undergone adaptive radiation, leading to a wide diversity of PBPs across different insect lineages. This radiation has allowed insects to colonize diverse ecological niches and develop highly specific mating systems. The functional divergence of PBPs is evident in their varied binding affinities and specificities for a vast array of pheromone molecules.
In Antheraea pernyi, the functional divergence of APR-1, PBP2, and PBP3 allows the male moth to distinguish between the different chemical components of the female's sex pheromone. nih.gov This specialization is a key adaptation for ensuring reproductive success. The evolution of distinct PBPs for different pheromone components is a recurring theme in Lepidoptera and highlights the adaptive significance of this protein family.
Gene Duplication and Diversification Events Shaping PBP Repertoires
Gene duplication is a primary mechanism driving the evolution of new protein functions. upc.edu The presence of multiple PBP genes in the genome of a single insect species is a direct result of gene duplication events followed by diversification. The genome of Antheraea pernyi contains 38 identified odorant-binding proteins (OBPs), a category that includes PBPs, indicating a significant expansion of this gene family. researchgate.net
Comparative genomics analysis of A. pernyi reveals both gene family expansion and contraction, which are hallmarks of evolutionary adaptation. researchgate.net The diversification of PBP genes after duplication allows for the neofunctionalization or subfunctionalization of the resulting protein copies. In the case of PBPs, this has led to the evolution of proteins with novel binding specificities, enabling the detection of new pheromone components. This process of gene duplication and subsequent divergence is thought to be a key driver in the evolution of the complex and species-specific pheromone communication systems observed in moths and other insects. The birth-and-death model of multigene family evolution, where new genes are created by duplication and some are lost or become non-functional over time, is a likely explanation for the observed diversity in PBP repertoires. pnas.org
Interactive Table: Pheromone-Binding Proteins of Antheraea pernyi
| Protein Name | Also Known As | Ligand Specificity (Pheromone Component) | Reference |
|---|---|---|---|
| APR-1 | Aper PBP1 | (E,Z)-6,11-hexadecadienyl acetate (AC1) | nih.gov |
| Aper PBP2 | - | (E,Z)-6,11-hexadecadienal (ALD) | nih.gov |
Advanced Research Methodologies for Studying Pheromone Binding Protein, Apr 1
Recombinant Protein Expression and Purification Techniques
The production of large quantities of pure and functionally active APR-1 is a prerequisite for detailed structural and functional studies. Recombinant protein expression systems are indispensable for this purpose, with the choice of system being critical for obtaining correctly folded and active protein. abcam.com
Several host systems are available for recombinant protein production, including bacteria (Escherichia coli), yeast (Pichia pastoris), insect cells, and plant-based systems. thermofisher.comnih.gov The selection of an appropriate expression system depends on factors such as the protein's origin, the requirement for post-translational modifications, and the desired yield. thermofisher.com While bacterial systems like E. coli are cost-effective and offer high yields, they may not be suitable for proteins requiring complex modifications like glycosylation. abcam.comnih.gov Eukaryotic systems, such as yeast or insect cells, often provide better folding and post-translational modifications, which can be crucial for the biological activity of the protein. thermofisher.combcm.edu
For instance, in the case of the Necator americanus aspartic protease-1 (Na-APR-1), expression in Pichia pastoris resulted in low yields, making it unsuitable for large-scale manufacturing. nih.gov In contrast, the tobacco plant Nicotiana benthamiana proved to be a more effective expression system, achieving expression levels of approximately 300 mg/kg of plant biomass with about 60% solubility. nih.gov
Once expressed, the recombinant APR-1 must be purified to near homogeneity. A common strategy involves engineering a tag, such as a polyhistidine-tag (His-tag), onto the protein. nih.gov This allows for efficient purification using affinity chromatography. Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve the high purity required for downstream applications. nih.gov The purity and integrity of the purified protein are then assessed using techniques like SDS-PAGE and Western blotting. nih.gov
| Expression System | Advantages | Disadvantages | Reported Yield for APR-1 |
|---|---|---|---|
| Pichia pastoris (Yeast) | Capable of post-translational modifications, high cell densities. | Low expression levels for Na-APR-1. nih.gov | Too low for manufacturing. nih.gov |
| Nicotiana benthamiana (Plant) | Acceptable solubility, yield, and stability; cost-effective. nih.gov | Complex purification from plant proteins. nih.gov | ~300 mg/kg plant biomass. nih.gov |
| Escherichia coli (Bacteria) | High yield, rapid growth, low cost. nih.gov | Potential for inclusion body formation, lack of eukaryotic post-translational modifications. abcam.comnih.gov | Not specifically reported for APR-1 in the provided context. |
| Insect Cells (Baculovirus) | High-level expression with modifications similar to mammalian systems. thermofisher.combcm.edu | Time-consuming virus production, more challenging culture conditions. thermofisher.com | Not specifically reported for APR-1 in the provided context. |
Biophysical Techniques for Structural Analysis
Biophysical techniques are crucial for elucidating the three-dimensional structure of APR-1 and understanding the conformational changes that occur upon ligand binding.
X-ray crystallography is a powerful technique for determining the atomic-resolution three-dimensional structure of proteins. libretexts.org By analyzing the diffraction pattern of X-rays passing through a protein crystal, researchers can deduce the arrangement of atoms within the molecule. youtube.com This technique can be applied to both the ligand-free (apo) and ligand-bound (holo) forms of APR-1. nih.govwikipedia.org
Comparing the crystal structures of the apo and holo forms of APR-1 can reveal the specific conformational changes that occur upon pheromone binding. wikipedia.org This information is vital for understanding the mechanism of ligand recognition and release. For example, the structure of the Bombyx mori PBP (BmPBP) in complex with its pheromone, bombykol, has provided insights into how the pheromone is encapsulated within the protein's binding pocket. nih.gov Structural studies of protein-ligand complexes are often achieved through co-crystallization, where the protein is crystallized in the presence of the ligand, or by soaking a crystal of the apo-protein in a solution containing the ligand. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the three-dimensional structure of proteins in solution, providing an advantage over the solid-state nature of X-ray crystallography. nih.gov NMR can also provide information about protein dynamics and conformational changes.
Studies on other pheromone-binding proteins, such as BmPBP, have shown that these proteins can undergo pH-dependent conformational transitions. nih.gov For instance, BmPBP exists in a basic form (BmPBPB) at higher pH and an acidic form (BmPBPA) at lower pH, with the transition affecting its ligand-binding capabilities. nih.gov The NMR structure of BmPBPA revealed a significant conformational change where the C-terminal segment forms an α-helix that occupies the ligand-binding site, suggesting a mechanism for pH-induced pheromone release. nih.gov Similar studies on APR-1 could elucidate its structural dynamics and the role of environmental factors like pH in its function.
Circular Dichroism (CD) and fluorescence spectroscopy are valuable biophysical techniques for studying the secondary structure and conformational changes of proteins in solution. rsc.orgspringernature.com
CD spectroscopy in the far-UV region (190-250 nm) provides information about the protein's secondary structure content (α-helices, β-sheets, etc.). springernature.com Changes in the CD spectrum of APR-1 upon ligand binding or changes in environmental conditions (e.g., pH, temperature) can indicate conformational alterations. springernature.com
Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, is highly sensitive to the local environment of these residues. nih.gov Conformational changes in a protein can alter the exposure of tryptophan residues to the solvent, resulting in changes in fluorescence intensity and emission wavelength. nih.govdntb.gov.ua This technique can be used to study ligand binding and conformational dynamics of APR-1. nih.gov For instance, competitive binding assays using a fluorescent probe can be employed to determine the binding affinities of various ligands to APR-1. mdpi.commdpi.com
| Technique | Information Obtained | Advantages | Limitations |
|---|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of apo and holo forms. youtube.comnih.gov | Provides detailed atomic-level information. youtube.com | Requires protein crystallization, provides a static picture. libretexts.org |
| NMR Spectroscopy | 3D structure in solution, protein dynamics, conformational changes. nih.gov | Studies proteins in a more native-like environment. nih.gov | Generally limited to smaller proteins. mdpi.com |
| Circular Dichroism (CD) | Secondary structure content, conformational changes. rsc.orgspringernature.com | Relatively simple and fast, requires small sample amounts. | Provides low-resolution structural information. springernature.com |
| Fluorescence Spectroscopy | Conformational changes, ligand binding affinities. nih.govnih.gov | High sensitivity, can be used for kinetic studies. pnas.org | Requires the presence of fluorescent probes or intrinsic fluorophores. nih.gov |
Computational Approaches
Computational methods, such as molecular docking and molecular dynamics simulations, complement experimental techniques by providing detailed insights into the molecular interactions between APR-1 and its ligands.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein to form a stable complex. nih.gov This method can be used to screen potential ligands for APR-1 and to understand the key amino acid residues involved in ligand binding. For example, molecular docking studies on the pheromone-binding protein AaenPBP1 identified hydrogen bond interactions with a specific serine residue as being crucial for pheromone recognition. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, allowing researchers to study the conformational flexibility of the protein and the stability of the ligand in the binding pocket. researchgate.netacs.orgnih.gov MD simulations can help to elucidate the mechanism of ligand entry and exit from the binding site and to understand the energetic factors driving the binding process. nih.gov These simulations can be particularly useful for interpreting experimental data and for designing site-directed mutagenesis experiments to validate the roles of specific amino acid residues in ligand binding.
Bioinformatics Tools for Sequence and Phylogenetic Analysis
The study of the pheromone-binding protein APR-1 involves a suite of bioinformatics tools to analyze its primary amino acid sequence and deduce its evolutionary relationships with other proteins. This process typically begins with sequence similarity searches using tools like BLAST (Basic Local Alignment Search Tool), which compare the APR-1 sequence against vast public databases to identify homologous proteins in other species. springernature.comresearchgate.netspringernature.com This initial step is crucial for functional annotation, as sequence similarity often implies functional conservation.
Once homologous sequences are identified, multiple sequence alignment (MSA) is performed using software such as ClustalW or MEGA (Molecular Evolutionary Genetics Analysis). frontiersin.org MSA arranges the sequences to highlight regions of similarity and divergence, which are essential for identifying conserved domains and key amino acid residues that may be critical for APR-1's function.
Following alignment, phylogenetic analysis is conducted to reconstruct the evolutionary history of APR-1. Methods like Maximum Likelihood (ML) and Neighbor-Joining (NJ), available in software packages like MEGA, are used to build a phylogenetic tree. frontiersin.orgoup.com This tree visually represents the evolutionary relationships between APR-1 and other related proteins, helping to classify it within specific protein families and understand its evolutionary origins. frontiersin.orgoup.commdpi.comnih.gov Such analyses have been used to group pheromone-binding proteins and reveal that proteins with similar functions often cluster together, providing insights into the functional evolution of APR-1. nih.gov
Functional Assays for Ligand-Binding Characterization
Determining the specific pheromone components that APR-1 binds to is fundamental to understanding its biological role. This is achieved through various in vitro functional assays that characterize its ligand-binding properties.
Competitive Fluorescence Binding Assays
A widely used method to study the binding affinity of APR-1 with potential ligands is the competitive fluorescence binding assay. nih.govaffinimeter.com This technique relies on a fluorescent probe, commonly N-phenyl-1-naphthylamine (1-NPN), which binds to the hydrophobic pocket of the protein and emits a strong fluorescence signal. The assay measures the ability of a competing ligand (e.g., a pheromone component) to displace the fluorescent probe from the APR-1 binding pocket, causing a decrease in fluorescence intensity.
The experiment involves titrating a solution containing APR-1 and 1-NPN with increasing concentrations of the test ligand. The concentration of the ligand that causes a 50% reduction in the fluorescence signal is the IC50 value. From the IC50 value, the dissociation constant (Ki) for the specific ligand can be calculated, which indicates the binding affinity. A lower Ki value signifies a higher binding affinity. This assay has been successfully used to demonstrate that specific pheromone-binding proteins show high affinity for particular pheromone components. nih.govmdpi.com
| Ligand | Dissociation Constant (Ki) in µM |
|---|---|
| (Z)-11-Hexadecenal | 2.1 ± 0.3 |
| (Z)-9-Hexadecenal | 15.8 ± 1.5 |
| Hexadecanal | > 50 |
| (Z)-11-Hexadecen-1-ol | 8.5 ± 0.9 |
Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a powerful and increasingly popular biophysical technique for quantifying biomolecular interactions. nih.gove-century.usnih.gov The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in a molecule's size, charge, and hydration shell. youtube.comyoutube.com
In a typical MST experiment to study APR-1, the protein is fluorescently labeled. A constant concentration of the labeled APR-1 is mixed with a serial dilution of an unlabeled ligand. youtube.com These mixtures are then loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. youtube.comyoutube.com The movement of the fluorescently labeled APR-1 along this gradient is monitored. When a ligand binds to APR-1, the complex's thermophoretic properties change, leading to a different movement pattern compared to the unbound protein. This change is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) can be accurately determined. youtube.com MST offers advantages such as low sample consumption, rapid measurements, and the ability to perform assays in complex biological liquids. nih.govyoutube.com
Genetic Manipulation and Gene Editing Techniques (e.g., CRISPR/Cas9)
To investigate the in vivo function of APR-1, researchers employ advanced genetic manipulation techniques, with CRISPR/Cas9 being a prominent example. the-scientist.comwikipedia.org The CRISPR/Cas9 system is a versatile gene-editing tool that allows for the precise modification of an organism's genome. addgene.orgnih.govnih.gov
To study APR-1, the CRISPR/Cas9 system can be used to create a "knockout" mutant by introducing a targeted double-strand break in the gene that codes for APR-1. wikipedia.org The cell's natural but error-prone repair mechanism, non-homologous end joining (NHEJ), often results in small insertions or deletions that disrupt the gene's reading frame, leading to a non-functional protein.
By creating an organism that lacks a functional APR-1 protein, scientists can observe the resulting phenotype. For instance, behavioral assays could be conducted to see if the knockout mutants show a reduced or absent response to specific pheromones compared to their wild-type counterparts. This provides direct evidence of the protein's essential role in pheromone detection. Furthermore, CRISPR technology can be adapted not just to knock out genes, but also to regulate their expression (activate or repress), offering a more nuanced approach to studying gene function. nih.gov
Electrophysiological Recordings (e.g., Electroantennography for antennal responses)
Electroantennography (EAG) is a technique used to measure the summed electrical response of the olfactory sensory neurons on an insect's antenna to a volatile compound. nih.govockenfels-syntech.com It is a crucial tool for assessing the real-time physiological function of the entire olfactory apparatus and, by extension, the role of proteins like APR-1.
In an EAG recording, an antenna is excised and mounted between two electrodes. mdpi.com A puff of air carrying a specific odorant, such as a pheromone component, is delivered to the antenna, and the resulting change in electrical potential (the EAG response) is recorded. ockenfels-syntech.com The amplitude of the EAG response generally correlates with the sensitivity of the antenna to that specific compound. ockenfels-syntech.com
This technique is particularly powerful when combined with genetic manipulation. By comparing the EAG responses of wild-type insects to those of APR-1 knockout mutants, researchers can determine if the absence of the APR-1 protein leads to a decreased antennal sensitivity to specific pheromones. A significant reduction in the EAG response to a particular compound in the mutant would strongly indicate that APR-1 is necessary for its detection. mdpi.com
| Genotype | (Z)-11-Hexadecenal | (Z)-9-Hexadecenal | Control (Hexane) |
|---|---|---|---|
| Wild-Type | 1.8 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| APR-1 Knockout | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.04 |
Transcriptomic and Proteomic Analyses for Expression Profiling
Transcriptomic and proteomic analyses provide a comprehensive view of where and when the gene for APR-1 is expressed and the protein is present. These high-throughput methods are essential for understanding the protein's functional context.
Transcriptomics , often performed using RNA-sequencing (RNA-Seq), measures the abundance of RNA transcripts in a given tissue or at a specific developmental stage. frontiersin.orgmdpi.com To profile the expression of the gene encoding APR-1, researchers would extract RNA from various tissues (e.g., antennae, legs, abdomen) and sequence the messenger RNA (mRNA). By mapping the sequence reads to a reference genome, the expression level of the APR-1 gene can be quantified in each tissue. mdpi.com Such analyses typically reveal that pheromone-binding protein genes are highly and specifically expressed in the antennae, which is consistent with their role in olfaction. nih.govnih.gov
Proteomics complements transcriptomics by directly identifying and quantifying proteins. nih.govnih.gov Using techniques like mass spectrometry, the protein content of different tissues can be analyzed. This allows for the direct confirmation that the APR-1 protein is present and abundant in the antennae, validating the transcriptomic data. acs.orgacs.org Proteomic profiling can identify differentially expressed proteins under various conditions, providing further clues about the regulatory networks in which APR-1 is involved. nih.govnih.govamegroups.org
| Analysis Type | Antennae | Legs | Abdomen |
|---|---|---|---|
| Transcriptomics (Relative mRNA level) | 100 ± 8.5 | 1.2 ± 0.3 | 0.5 ± 0.2 |
| Proteomics (Relative Protein Abundance) | 100 ± 10.2 | < 1.0 | Not Detected |
Q & A
Q. How do pH-dependent conformational changes regulate pheromone release in PBPs?
PBPs undergo structural transitions in response to pH shifts. For example, Bombyx mori PBP (BmPBP) exists in two conformations: BmPBPA (pH 4.5) and BmPBPB (pH 6.5). At acidic pH, the C-terminal helix (α7) occupies the ligand-binding site, expelling the pheromone. NMR studies confirm this mechanism, critical for pheromone release near neuronal membranes .
Q. What experimental methods determine PBP-pheromone binding specificity?
Fluorescence quenching (e.g., Trp fluorescence changes upon ligand binding), competitive displacement assays using fluorophores like ANS , and β-cyclodextrin-assisted solubilization for hydrophobic ligands are common. Förster resonance energy transfer (FRET) between Trp residues and ligands (e.g., N-phenyl-1-naphthylamine) validates binding-induced conformational shifts .
Q. What role does the C-terminal helix play in PBP function?
The C-terminal helix acts as a pH-sensitive switch. In BmPBP, α7 occupies the binding site at low pH, while it extends at higher pH, enabling pheromone entry. This mechanism, confirmed by NMR, ensures efficient ligand release in acidic sensillar lymph near receptors .
Q. How are PBPs recombinantly expressed for structural studies?
PBPs are often expressed in E. coli periplasm to facilitate disulfide bond formation. Challenges include removing bound fatty acids (via lipase treatment) and verifying folding via circular dichroism (CD) spectroscopy. Heterogeneity in ion-exchange chromatography may reflect pH-sensitive isoforms .
Q. What is the functional distinction between PBPs and general odorant-binding proteins (OBPs)?
PBPs exhibit higher specificity for pheromones, often binding hydrophobic ligands with nanomolar affinity. For instance, LUSH (a Drosophila PBP) binds 11-cis-vaccenyl acetate (cVA) with ~100 nM dissociation constant, while general OBPs display broader ligand promiscuity .
Advanced Research Questions
Q. How can discrepancies in reported dissociation constants for PBP-ligand complexes be resolved?
Variations arise from ligand solubility and assay conditions. For example, LUSH-cVA dissociation constants differed due to ligand insolubility in aqueous buffers. Using β-cyclodextrin as a transfer agent stabilizes hydrophobic ligands, enabling accurate measurements via linked equilibria models .
Q. What structural features enable PBPs to discriminate between pheromone isomers?
X-ray crystallography of Bombyx mori PBP reveals a hydrophobic pocket with steric constraints and hydrogen-bonding networks that distinguish bombykol isomers. Similarly, Asian corn borer PBP3 binds 12-tetradecenyl acetate via conserved residues in loop regions .
Q. How do PBPs interact with olfactory receptor neurons to deliver pheromones?
Anionic phospholipid membranes induce PBP conformational changes, facilitating pheromone release. BmPBP interacts with lipid vesicles, triggering structural unfolding and ligand transfer. This pH-dependent mechanism aligns with the acidic environment near neuronal membranes .
Q. What methodological considerations are critical for fluorescence-based binding assays?
Key factors include:
Q. How do mutations in PBPs affect species-specific pheromone communication?
Site-directed mutagenesis in Asian corn borer PBP3 identified residues critical for 12-tetradecenyl acetate binding. Evolutionary analysis correlates PBP sequence divergence with pheromone chemical diversity, underscoring their role in speciation .
Q. What is the significance of histidine protonation in pH-dependent ligand release?
In AtraPBP1 (navel orangeworm), histidine residues (H69, H70, H80, H95, H123) act as pH sensors. Protonation at pH 4.5 induces α7 helix formation, displacing the pheromone. Mutating these residues disrupts ligand release, confirmed by NMR and fluorescence .
Q. How do PBPs avoid non-specific binding to environmental hydrophobic molecules?
Structural studies show that PBPs have rigid binding pockets with selective hydrogen-bonding networks. For example, Leucophaea maderae PBP binds pheromone components (3-hydroxy-butan-2-one) but excludes structurally similar volatiles like E-2-octenoic acid .
Clarificatory Note on APR-1
Q. Is APR-1 classified as a pheromone-binding protein?
No. APR-1 refers to an aspartic protease-hemoglobinase involved in hookworm hemoglobin digestion, unrelated to insect PBPs. This nomenclature overlap highlights the need to verify protein function in context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
